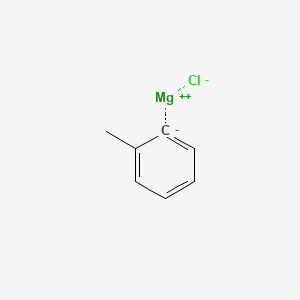

o-Tolylmagnesium chloride

Description

The exact mass of the compound o-Tolylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Tolylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVSLLSEXLZRRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33872-80-9 | |

| Record name | O-TOLYLMAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Tolylmagnesium Chloride: A Comprehensive Technical Guide for Synthetic Chemists

This guide provides an in-depth exploration of o-tolylmagnesium chloride, a pivotal Grignard reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and safe handling of this versatile organometallic compound. The content is structured to offer not just procedural steps but also the underlying chemical principles and practical insights essential for its effective and safe utilization in the laboratory.

Core Identity and Physicochemical Properties

o-Tolylmagnesium chloride, an organomagnesium halide, is a potent nucleophilic reagent widely employed for the introduction of the o-tolyl group in the synthesis of complex organic molecules. Its utility spans the creation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 33872-80-9 | [1][3] |

| Molecular Formula | C₇H₇ClMg | [4][3] |

| Molecular Weight | 150.89 g/mol | [4][5] |

| Synonyms | 2-Methylphenylmagnesium chloride, Chloro(2-methylphenyl)magnesium | [6][7] |

| Appearance | Typically a brown to dark brown liquid in solution | [1][8] |

| Solubility | Commonly supplied as a solution in tetrahydrofuran (THF) | |

| Density (1.0 M in THF) | ~0.956 g/mL at 25 °C | [9] |

Synthesis of o-Tolylmagnesium Chloride: A Validated Protocol

The synthesis of o-tolylmagnesium chloride is a classic example of a Grignard reaction, where an organohalide reacts with magnesium metal in an ethereal solvent. The following protocol is a self-validating system, emphasizing the critical parameters for a successful and safe synthesis.

Reaction Scheme

Caption: Synthesis of o-Tolylmagnesium Chloride.

Experimental Protocol

This protocol is adapted from established procedures for the preparation of aryl Grignard reagents.[10][11]

Materials:

-

Magnesium turnings

-

o-Chlorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Initiator (e.g., a small crystal of iodine or a few drops of ethyl bromide)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas line (Schlenk line or equivalent)

Procedure:

-

Apparatus Setup and Inerting: Assemble the flame-dried glassware, including the three-necked flask, reflux condenser, and dropping funnel. Purge the entire system with a steady stream of inert gas (nitrogen or argon) to exclude air and moisture, which are detrimental to the reaction.[12][13]

-

Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a small crystal of iodine or a few drops of ethyl bromide as an initiator.[10] Gently warm the flask if necessary to initiate the reaction, which is indicated by the disappearance of the iodine color or the formation of bubbles on the magnesium surface.

-

Preparation of the Organohalide Solution: In the dropping funnel, prepare a solution of o-chlorotoluene in anhydrous THF.

-

Initiation of the Grignard Reaction: Add a small portion (approximately 10%) of the o-chlorotoluene solution to the activated magnesium turnings. The reaction should start exothermically, evidenced by a gentle reflux of the THF. If the reaction does not start, gentle heating may be applied.

-

Controlled Addition: Once the reaction has initiated, add the remaining o-chlorotoluene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.[12][14]

-

Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of o-tolylmagnesium chloride will typically be brown to dark brown.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration using a standard method, such as titration with a known concentration of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

Reactivity and Synthetic Applications

o-Tolylmagnesium chloride is a strong nucleophile and a strong base.[8] Its reactivity is characteristic of Grignard reagents, primarily involving nucleophilic addition to a wide range of electrophiles. The ortho-methyl group can introduce steric hindrance, which may influence the regioselectivity and stereoselectivity of its reactions.

Key Reactions of o-Tolylmagnesium Chloride

Caption: Common Reactions of o-Tolylmagnesium Chloride.

Synthetic Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various pharmaceuticals by introducing the o-tolyl moiety into drug candidates.[1][15]

-

Fine Chemical Manufacturing: Used in the synthesis of specialized organic compounds for various industrial applications.[1][8]

-

Cross-Coupling Reactions: In the presence of a suitable catalyst (e.g., nickel or palladium complexes), o-tolylmagnesium chloride can participate in cross-coupling reactions with organic halides to form biaryl compounds. For instance, it can be reacted with chlorobenzene in the presence of a nickel(II) halide and a triarylphosphine to produce 2-methylbiphenyl.[16]

-

Formation of Carbon-Heteroatom Bonds: It can react with various heteroatom electrophiles to form bonds with silicon, boron, phosphorus, and sulfur.

Safe Handling and Storage

Grignard reagents like o-tolylmagnesium chloride are hazardous materials that require strict adherence to safety protocols.[13]

Key Safety Considerations:

-

Flammability: o-Tolylmagnesium chloride solutions, typically in THF, are highly flammable.[17] All handling should be conducted in a well-ventilated fume hood, away from ignition sources.[13]

-

Reactivity with Water and Protic Solvents: It reacts violently with water, alcohols, and other protic solvents, releasing flammable gases.[14][17] All glassware must be scrupulously dried, and reactions must be carried out under an inert atmosphere.[12]

-

Corrosivity: The reagent and its reaction byproducts can be corrosive.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and gloves, must be worn at all times.[14]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][17]

-

Keep away from water, acids, and oxidizing agents.[17]

Spill and Waste Disposal:

-

Small spills can be quenched by slowly adding a non-protic solvent like toluene, followed by the very slow addition of a long-chain alcohol like isopropanol.

-

All waste containing Grignard reagents must be quenched carefully before disposal according to institutional and local regulations.

Conclusion

o-Tolylmagnesium chloride is a powerful and versatile Grignard reagent with significant applications in organic synthesis. Its effective use hinges on a thorough understanding of its properties, a meticulous approach to its synthesis and handling, and a strict adherence to safety protocols. This guide provides the foundational knowledge for chemists to harness the synthetic potential of o-tolylmagnesium chloride while ensuring a safe and controlled laboratory environment.

References

- o-Tolylmagnesium Chloride丨CAS 33872-80-9 - LEAPChem. (n.d.).

- o-Tolylmagnesium chloride 1.0M tetrahydrofuran 33872-80-9 - Sigma-Aldrich. (n.d.).

- o-Tolylmagnesium chloride solution | CAS 33872-80-9 | SCBT. (n.d.).

- O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 - ChemicalBook. (n.d.).

- O-TOLYLMAGNESIUM CHLORIDE. (n.d.).

- O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 - ChemicalBook. (n.d.).

- O-Tolyl Magnesium Chloride - ChemPoint.com. (n.d.).

- Aryl chloride-cyclic ether grignard reagents. (1960). Google Patents.

- o-Tolylmagnesium chloride solu | 360023-100ml | SIGMA-ALDRICH - Lab Supplies. (n.d.).

- What precaution would you adopt while preparing a Grignard reagent? - Quora. (2018).

- Grignard reaction safety - YouTube. (2024).

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

- o-Tolylmagnesium Chloride Solution | AMERICAN ELEMENTS ®. (n.d.).

- O-TOLYLMAGNESIUM CHLORIDE 33872-80-9 wiki - Guidechem. (n.d.).

- SAFETY DATA SHEET - Lab Alley. (2024).

- United States Patent Office. (n.d.). Googleapis.com.

- Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. (2001). Google Patents.

- o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem - NIH. (n.d.).

Sources

- 1. leapchem.com [leapchem.com]

- 2. Page loading... [guidechem.com]

- 3. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-TOLYLMAGNESIUM CHLORIDE [drugfuture.com]

- 7. O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 [amp.chemicalbook.com]

- 8. chempoint.com [chempoint.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. quora.com [quora.com]

- 13. dchas.org [dchas.org]

- 14. youtube.com [youtube.com]

- 15. americanelements.com [americanelements.com]

- 16. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 17. media.laballey.com [media.laballey.com]

o-Tolylmagnesium chloride molecular weight

An In-Depth Technical Guide to o-Tolylmagnesium Chloride: Properties, Synthesis, and Applications

Abstract

o-Tolylmagnesium chloride (CH₃C₆H₄MgCl) is a pivotal organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern synthetic chemistry. With a molecular weight of 150.89 g/mol , this reagent is a potent nucleophile and a strong base, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and fine chemical industries, where the precise introduction of an ortho-tolyl group is required to build complex molecular architectures.[3] This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its synthesis and safe handling, and an analysis of its applications in advanced organic synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile yet hazardous reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. o-Tolylmagnesium chloride is almost exclusively handled as a solution, as the neat solid is not typically isolated.[4] Its properties are therefore intrinsically linked to the solvent in which it is prepared, most commonly tetrahydrofuran (THF) or a mixture of THF and toluene.

| Property | Value | Source(s) |

| Molecular Weight | 150.89 g/mol | [1][2][5] |

| Chemical Formula | C₇H₇ClMg | [1][5] |

| CAS Number | 33872-80-9 | [1][5][6] |

| Synonyms | 2-Methylphenylmagnesium chloride, Chloro(2-tolyl)magnesium | [6][7] |

| Appearance | Brown to dark brown liquid solution | [6][8] |

| Typical Concentration | 1.0 M in THF or 1.4 M in THF/Toluene | [6] |

| Density (of 1.0M solution) | ~0.956 g/mL at 25 °C | |

| Flash Point | -17 °C (1.4 °F) (based on THF solvent) | [6] |

| InChI Key | DSJSQDNPAOUFOJ-UHFFFAOYSA-M | [6] |

Synthesis of o-Tolylmagnesium Chloride

The synthesis of o-Tolylmagnesium chloride follows the classic Grignard reaction pathway, involving the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.[4] The success of this synthesis is critically dependent on maintaining strictly anhydrous and anaerobic conditions.

Underlying Principles and Mechanism

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The metal is typically coated with a passivating layer of magnesium oxide, which must be disrupted for the reaction to initiate.[4]

-

Causality of Solvent Choice : Anhydrous tetrahydrofuran (THF) is the solvent of choice not merely for its ability to dissolve the reactants, but for its crucial role as a Lewis base. The lone pairs on the THF's oxygen atom coordinate to the magnesium center, stabilizing the highly reactive Grignard reagent in a tetrahedral complex.[4] This stabilization is essential for preventing the reagent from decomposing.

-

Mechanism of Action : The reaction is understood to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the aryl halide (o-chlorotoluene). This generates an aryl radical and a magnesium halide radical, which then combine to form the final organomagnesium compound.

-

Activation is Key : The inert MgO layer is the primary kinetic barrier. Chemical or mechanical activation is required. Common chemical activators include iodine or a small amount of a more reactive halide like 1,2-dibromoethane, which reacts to expose a fresh magnesium surface.[4]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of o-Tolylmagnesium Chloride.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of ~100 mL of a 1.0 M solution. All operations must be performed using Schlenk line or glovebox techniques.[9][10]

-

Glassware Preparation : A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), a pressure-equalizing dropping funnel, and a glass stopper is assembled. The entire apparatus is flame-dried under vacuum or oven-dried at 120°C overnight and allowed to cool to room temperature under a positive pressure of inert gas.

-

Reactant Charging :

-

Under a positive flow of inert gas, add magnesium turnings (2.9 g, 0.12 mol) to the reaction flask.

-

Add a single small crystal of iodine as an activator.[11]

-

Add 50 mL of anhydrous THF to the flask via cannula or syringe.

-

-

Initiation :

-

Prepare a solution of o-chlorotoluene (12.65 g, 0.1 mol) in 50 mL of anhydrous THF in the dropping funnel.

-

Add ~5-10 mL of the o-chlorotoluene solution to the stirred magnesium suspension.

-

Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating the reaction has initiated. The solution may become cloudy and grey.[12]

-

-

Addition & Reflux :

-

Once initiated, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the rate.[10]

-

-

Completion :

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted.

-

The resulting brown solution is the o-Tolylmagnesium chloride reagent. Allow it to cool and the excess solids (unreacted Mg, impurities) to settle. The supernatant can be used for subsequent reactions.

-

Protocol for Titration (Quality Control)

The exact concentration of the prepared Grignard reagent must be determined before use. This is a critical self-validating step for ensuring experimental reproducibility.[13]

-

Preparation : Dry a 100 mL flask and add a stir bar. Accurately weigh ~0.2 mmol of I₂ into the flask and dissolve in 10 mL of anhydrous THF.

-

Titration :

-

Slowly add the prepared Grignard solution dropwise from a syringe to the iodine solution. The initial deep brown color will fade.

-

The endpoint is reached when the solution becomes colorless and remains so for at least one minute.

-

-

Calculation : The molarity of the Grignard reagent (M) is calculated using the formula: M = (moles of I₂) / (Volume of Grignard solution added in L).

Safe Handling, Storage, and Disposal

o-Tolylmagnesium chloride is a hazardous material due to its high reactivity and the flammable nature of its solvent. Strict adherence to safety protocols is mandatory.

Critical Safety Hazards

| Hazard Class | Description | Precautionary Measures | Source(s) |

| Flammability | Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [2] |

| Water Reactivity | Reacts violently with water, releasing flammable gases. | Handle under an inert, dry atmosphere. Never allow contact with water or protic solvents. | [14] |

| Corrosivity | Causes severe skin burns and eye damage (H314). | Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile). | [2] |

| Health Hazards | May cause respiratory irritation (H335). Suspected of causing cancer (H351). | Use only in a well-ventilated chemical fume hood or glovebox. Avoid breathing vapors. | [7] |

| Peroxide Formation | THF solutions can form explosive peroxides upon prolonged storage and exposure to air. | Store under inert gas. Date the container upon opening and test for peroxides periodically. |

Protocol for Safe Handling and Transfer

-

Engineering Controls : All manipulations must be conducted in a chemical fume hood or a glovebox with an inert atmosphere.[9]

-

Transfer Technique : For transferring the solution, use a dry, nitrogen-flushed syringe with a needle or a double-tipped needle (cannula).[9] Never pour the reagent in the open air. The source bottle (e.g., a Sure-Seal™ bottle) should be maintained under a positive pressure of inert gas during the transfer.

Storage and Stability

Store containers tightly sealed under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated, and flammables-approved area.[9] Keep away from water, acids, and oxidizing agents. The shelf life is typically around 12 months, but solutions should be periodically tested for activity.

Quenching and Disposal

Excess or degraded Grignard reagent must be neutralized (quenched) before disposal.

-

Dilute the Grignard reagent with an anhydrous, non-polar solvent like toluene in a reaction flask under an inert atmosphere and cooled in an ice bath.

-

Slowly and dropwise, add a protic solvent such as isopropanol or ethanol to the stirred solution. This is a highly exothermic reaction; control the addition rate to manage the temperature.

-

Once the reaction subsides, slowly add water to quench any remaining reactive species.

-

The resulting mixture can then be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.[14]

Applications in Synthetic Chemistry

o-Tolylmagnesium chloride's primary value lies in its role as a nucleophilic source of the o-tolyl anion, enabling the construction of complex organic molecules.[3][8]

Role as a Nucleophile in C-C Bond Formation

As a classic Grignard reagent, it readily reacts with a wide range of electrophiles. Key transformations include:

-

Reaction with Aldehydes/Ketones : Forms secondary and tertiary alcohols, respectively.[3]

-

Reaction with Esters/Acid Chlorides : Can lead to tertiary alcohols (via double addition) or ketones if the reaction conditions are carefully controlled.

-

Cross-Coupling Reactions : Serves as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds.

Diagram of a Representative Reaction: Synthesis of a Tertiary Alcohol

Sources

- 1. scbt.com [scbt.com]

- 2. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [chemicalbook.com]

- 6. O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 [amp.chemicalbook.com]

- 7. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [amp.chemicalbook.com]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

- 10. dchas.org [dchas.org]

- 11. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

Introduction: The Strategic Importance of Aryl Grignard Reagents

An In-Depth Technical Guide to the Synthesis of o-Tolylmagnesium Chloride from o-Chlorotoluene

Organomagnesium halides, universally known as Grignard reagents, represent one of the most powerful and versatile classes of nucleophiles in the synthetic organic chemist's toolbox.[1][2] Their ability to form new carbon-carbon bonds by reacting with a vast array of electrophiles makes them indispensable for constructing complex molecular architectures.[3][4] Among these, aryl Grignard reagents derived from less reactive aryl chlorides are of particular industrial and academic importance.

This guide provides an in-depth technical overview of the synthesis of o-tolylmagnesium chloride from o-chlorotoluene. While the formation of Grignard reagents from aryl bromides or iodides is often straightforward, the use of the more cost-effective and readily available aryl chlorides presents unique challenges, primarily related to the initiation of the reaction.[5] We will dissect the underlying principles, provide a field-proven experimental protocol, and address the critical parameters and troubleshooting strategies essential for success. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this valuable synthetic intermediate.[6]

Reaction Principles & Mechanistic Underpinnings

The formation of a Grignard reagent is a fascinating example of heterogeneous catalysis, occurring at the interface between the solid magnesium metal and the ethereal solvent phase. The overall transformation involves the formal insertion of a magnesium atom into the carbon-chlorine bond of o-chlorotoluene.

RX + Mg → RMgX

The currently accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the organic halide.[3][5] This process generates a radical anion which rapidly fragments into an organic radical and a halide anion. These species then recombine at or near the metal surface to form the final organomagnesium compound.[5]

Key Mechanistic Steps:

-

Electron Transfer: An electron is transferred from the magnesium metal surface to the σ* antibonding orbital of the C-Cl bond in o-chlorotoluene.

-

Radical Anion Formation: A transient radical anion is formed.

-

Fragmentation: The radical anion fragments to form an o-tolyl radical (o-Tol•) and a chloride anion (Cl⁻).

-

Recombination: The o-tolyl radical and the chloride anion recombine with a magnesium cation (Mg⁺) on the surface to form the o-tolylmagnesium chloride.

The ether solvent, typically tetrahydrofuran (THF), is not merely an inert medium. It plays a crucial role by solvating the magnesium center of the Grignard reagent, forming a stable coordination complex (the Schlenk equilibrium). This solvation is essential for stabilizing the reagent and preventing its precipitation.[3] For less reactive aryl chlorides, THF is a more suitable solvent than diethyl ether due to its superior solvating ability and higher boiling point.[3]

Caption: Mechanism of o-tolylmagnesium chloride formation.

Critical Parameters for Success: An Expert Perspective

The successful synthesis of o-tolylmagnesium chloride hinges on meticulous attention to several critical factors. Failure to control these variables is the most common source of failed reactions or low yields.

Reagent Purity and Preparation

-

o-Chlorotoluene: The aryl halide must be pure and, most importantly, anhydrous. Any moisture will react with and destroy the Grignard reagent as it forms. It is advisable to distill o-chlorotoluene from a drying agent like calcium hydride before use, especially if the starting material has been stored for an extended period.

-

Magnesium: Use high-quality magnesium turnings.[7] The primary obstacle to Grignard initiation is the passivating layer of magnesium oxide (MgO) that coats the metal surface.[8][9] This layer is inert and prevents the halide from reaching the reactive Mg(0) surface.

-

Solvent (Tetrahydrofuran - THF): The solvent must be rigorously anhydrous.[10][11][12] While commercially available anhydrous THF is often suitable, for challenging reactions, it is best to distill it from a potent drying agent like sodium/benzophenone ketyl under an inert atmosphere immediately before use. THF can also form explosive peroxides upon storage and exposure to air; it should be tested for peroxides before distillation.[11][12][13]

The Crucial Step: Magnesium Activation

Overcoming the MgO passivation layer is the most critical step for initiating the reaction with a less reactive aryl chloride.[8][9] Several chemical and physical methods can be employed to activate the magnesium surface.

| Activation Method | Description | Advantages | Disadvantages |

| Iodine (I₂) | A small crystal of iodine is added to the magnesium. It is thought to etch the surface, creating reactive sites.[1][8] The disappearance of the brown iodine color is a visual cue of initiation.[8] | Simple, common, and effective.[14] Provides a clear visual indicator. | Can sometimes lead to the formation of small amounts of aryl iodide. |

| 1,2-Dibromoethane (DBE) | A small amount of this highly reactive dihalide is added. It reacts readily to form ethylene gas and MgBr₂, cleaning and etching the surface.[8][9] | Very effective for sluggish reactions.[14] The evolution of ethylene gas is a clear sign of activation. | Introduces bromide into the system; DBE is toxic and must be handled with care. |

| Mechanical Grinding | Grinding the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) can break the oxide layer and expose fresh metal surfaces.[8][14] | Simple, introduces no chemical impurities. | Can be inconsistent; requires a well-sealed system. |

| Sonication | Placing the reaction flask in an ultrasonic bath can clean the magnesium surface via cavitation.[8][14][15] | Non-invasive, clean activation method. | Requires specific equipment; may not be sufficient on its own. |

| Chemical (DIBAH) | A small amount of diisobutylaluminum hydride (DIBAH) can be used to activate the surface and scavenge residual water.[16] | Highly reliable, even at lower temperatures. Also acts as a drying agent.[16] | Introduces an aluminum reagent that must be considered in the workup. |

| Rieke® Magnesium | Highly reactive magnesium powder prepared by the reduction of MgCl₂.[14][17] It reacts with halides that are unreactive towards standard magnesium turnings.[18][19] | Extremely reactive, allows for reaction at low temperatures.[18][19] | More expensive, requires special handling as a pyrophoric suspension. |

For the synthesis from o-chlorotoluene, a combination of iodine and a small amount of an entrainment agent like ethyl bromide or DBE is a reliable and cost-effective strategy.[20]

Temperature Control: Taming the Exotherm

Grignard formation is an exothermic reaction.[21][22] Once initiated, the reaction can generate significant heat. Uncontrolled exotherms can lead to dangerous runaway reactions, where the solvent boils vigorously, potentially over-pressurizing the system.[21]

-

Initiation: Gentle warming may be required to start the reaction.[8] A heat gun can be used carefully, but a temperature-controlled water bath is safer.

-

Addition: The solution of o-chlorotoluene in THF must be added slowly and dropwise to maintain a steady, controllable reflux.[23]

-

Cooling: An ice-water bath should always be on hand to cool the reaction flask if the exotherm becomes too vigorous.[21][22]

Experimental Protocol: Synthesis of o-Tolylmagnesium Chloride

This protocol is adapted from established procedures and best practices.[20] All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

Materials & Equipment

| Reagent/Material | Quantity | Moles | Notes |

| Magnesium Turnings | 24.3 g | 1.0 | High purity, for Grignard synthesis. |

| o-Chlorotoluene | 126.5 g (117.1 mL) | 1.0 | Anhydrous, freshly distilled recommended.[24][25] |

| Tetrahydrofuran (THF) | ~500 mL | - | Anhydrous, distilled from Na/benzophenone.[10][11] |

| Iodine | 1 small crystal | ~50 mg | Activator. |

| Ethyl Bromide | 2 mL | - | Initiator. |

Equipment: 1 L three-neck round-bottom flask, reflux condenser, 500 mL pressure-equalizing dropping funnel, magnetic stirrer, heating mantle with temperature controller, inert gas line (N₂/Ar), Schlenk line apparatus, syringes.

Step-by-Step Methodology

-

Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours.[8][22] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (24.3 g) and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed and coat the turnings. Allow the flask to cool.

-

Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the entire procedure.

-

Initiation: Prepare a solution of o-chlorotoluene (126.5 g) in anhydrous THF (216 g or ~243 mL) in the dropping funnel. Add ~10 mL of this solution to the magnesium turnings. Add the initiator, ethyl bromide (2 mL), via syringe directly to the stirred mixture in the flask.[20]

-

Monitoring Initiation: The reaction should initiate within a few minutes. Signs of initiation include:

-

Disappearance of the iodine color.[8]

-

Spontaneous gentle boiling of the solvent.[8]

-

Formation of a cloudy, grey/brown appearance.[8]

-

A noticeable exotherm (the flask will feel warm). If the reaction does not start, gently warm the flask with a water bath (to ~40-50°C) or add another small crystal of iodine.

-

-

Controlled Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining o-chlorotoluene/THF solution from the dropping funnel at a rate that maintains a gentle reflux. This step is highly exothermic and requires careful monitoring. Use an ice bath to moderate the reaction rate if necessary. The addition typically takes 1-2 hours.

-

Completion: After the addition is complete, continue to stir the mixture. The reaction is often maintained at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final mixture should be a dark grey-brown, homogeneous solution.

-

Yield Determination (Titration): The concentration of the prepared Grignard reagent must be determined before use. A common method involves titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | 1. Wet reagents or glassware.[22]2. Poor quality or passivated magnesium.[8]3. Insufficient activation. | 1. Ensure all components are scrupulously dry.2. Crush some magnesium turnings in the flask with a dry glass rod to expose fresh surface.[8]3. Add another small iodine crystal or a few drops of 1,2-dibromoethane.[8]4. Place the flask in an ultrasonic bath for 10-15 minutes.[14] |

| Reaction starts, then stops | 1. All of the initial halide has been consumed before bulk addition begins.2. Impurities in the main batch of halide solution. | 1. Add a few more milliliters of the halide solution.2. Ensure the main batch of o-chlorotoluene is pure and dry. |

| Formation of Wurtz coupling product (2,2'-bitolyl) | 1. Reaction temperature is too high.2. High local concentration of halide. | 1. Slow down the addition rate to better control the exotherm.2. Ensure efficient stirring.3. Consider using a more dilute solution. |

| Low Yield | 1. Incomplete reaction.2. Titration error.3. Reagent destroyed by moisture/air. | 1. Extend the reflux time after addition is complete.2. Ensure titration is performed carefully and correctly.3. Check for leaks in the inert gas setup. |

Safety Precautions: A Mandate for Diligence

The synthesis of Grignard reagents involves significant hazards that must be managed with rigorous safety protocols.[21][26]

-

Fire Hazard: THF is highly flammable, and its vapors can form explosive mixtures with air.[12][13][27] Magnesium metal is a flammable solid.[28][29] The reaction is exothermic and can lead to runaway conditions.[21] Never perform this reaction without a proper fire extinguisher (Class D for metal fires) and a safety shower/eyewash nearby. Keep all flammable materials away from the reaction setup.

-

Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbons.[4] Magnesium itself reacts with water to produce flammable hydrogen gas.[28] All reagents and equipment must be strictly anhydrous.

-

Chemical Hazards:

-

o-Chlorotoluene: Harmful if inhaled and may cause damage to organs. It is a flammable liquid.[24][30][31]

-

Tetrahydrofuran (THF): Can cause serious eye irritation and respiratory irritation. May form explosive peroxides.[11][12][13]

-

Grignard Reagents: Corrosive and can cause severe skin and eye burns.[4][21]

-

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[4][21]

Applications in Synthesis

o-Tolylmagnesium chloride is a valuable nucleophile for creating carbon-carbon and carbon-heteroatom bonds. It is frequently used in:

-

Cross-Coupling Reactions: In the presence of a suitable catalyst (e.g., nickel or palladium), it can be coupled with other aryl halides or triflates to produce biaryl compounds, such as in the Kumada-Tamao-Corriu reaction.[32]

-

Addition to Carbonyls: It reacts with aldehydes, ketones, and esters to form the corresponding secondary, tertiary, and tertiary alcohols, respectively.[2][3]

-

Reaction with Acid Chlorides: The reaction with acyl chlorides can be controlled to produce aryl ketones.[33][34]

-

Synthesis of Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[6]

References

- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

- Tetrahydrofuran MSDS - 107025. Merck Millipore.

- Safety D

- Does anyone know the best way to activate magnesium for the grignard reagent?

- Does anyone know the best way to activ

- Grignard Reaction, Mechanism, Reagent and Che

- Activation of Magnesium for Grignard Reagent Synthesis. Benchchem.

- Activation of Grignard reagent. Chemistry Stack Exchange.

- Grignard Reaction Safety. American Chemical Society.

- Magnesium turnings - SAFETY D

- material safety data sheet - magnesium metal turnings. oxfordlabchem.com.

- Tetrahydrofuran CAS No 109-99-9 MATERIAL SAFETY D

- Magnesium Turnings and Foil - SAFETY D

- What are Grignard reagent preparation precautions during prepar

- Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. American Chemical Society.

- Developing SOPs for Hazardous Chemical Manipul

- Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG.

- Safety Data Sheet - Magnesium, Metal Turnings. Fisher Scientific.

- Safety D

- Tetrahydrofuran - Safety D

- o-Chloro Toluene CAS No 95-49-8 MATERIAL SAFETY D

- O-CHLOROTOLUENE.

- Grignard reaction safety. YouTube.

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- Highly Reactive Metals and Organometallic Reagents. Rieke Metals.

- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.

- Aryl chloride-cyclic ether grignard reagents.

- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. The Royal Society of Chemistry.

- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.

- Standard Operating Procedure for Grignard Reagents. University of Georgia Office of Research.

- How do Grignard Activating Reagents work?

- O-CHLOROTOLUENE. CAMEO Chemicals.

- Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

- o-Tolyl Magnesium Chloride. ChemPoint.

- Grignard Reaction. Organic Chemistry Portal.

- o-chloro toluene. SD Fine-Chem.

- Reaction of Acyl Chlorides with Grignard and Gilman (Organocupr

- Hazardous Substance Fact Sheet - o-Chlorotoluene. New Jersey Department of Health.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. research.uga.edu [research.uga.edu]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. chempoint.com [chempoint.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemos.de [chemos.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]

- 18. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 21. acs.org [acs.org]

- 22. quora.com [quora.com]

- 23. dchas.org [dchas.org]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. O-CHLOROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 26. youtube.com [youtube.com]

- 27. carlroth.com [carlroth.com]

- 28. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]

- 29. carlroth.com:443 [carlroth.com:443]

- 30. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 31. nj.gov [nj.gov]

- 32. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

physical properties of o-Tolylmagnesium chloride

An In-depth Technical Guide to the Physical and Chemical Properties of o-Tolylmagnesium Chloride

Abstract

o-Tolylmagnesium chloride (CH₃C₆H₄MgCl) is a highly valuable organometallic compound, classified as a Grignard reagent. It serves as a potent nucleophile and a critical intermediate for introducing the o-tolyl group in complex organic syntheses. This technical guide provides a comprehensive overview of the essential physical and chemical properties of o-tolylmagnesium chloride, tailored for researchers, chemists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, stability, and reactivity profile. Furthermore, it presents a validated, step-by-step protocol for its laboratory-scale synthesis and outlines the necessary safety and handling procedures to ensure its effective and safe utilization.

Introduction: A Key Reagent in Synthetic Chemistry

o-Tolylmagnesium chloride is an organomagnesium halide, renowned for its utility in forming new carbon-carbon and carbon-heteroatom bonds.[1] As a member of the Grignard reagent family, its reactivity is characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic and basic character to the tolyl group. This property makes it an indispensable tool in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials.[1][2] The presence of the ortho-methyl group provides unique steric and electronic effects, enabling chemists to achieve substitution patterns that are otherwise difficult to access.[1] This guide aims to provide a detailed understanding of its fundamental properties to facilitate its application in modern synthetic chemistry.

Core Physicochemical Properties

The utility of o-tolylmagnesium chloride is intrinsically linked to its distinct physical and chemical characteristics. It is almost exclusively supplied and used as a solution, as the solid-state reagent is highly unstable.

Identification and Structure

-

Chemical Name: o-Tolylmagnesium chloride

-

Synonyms: 2-Methylphenylmagnesium chloride, Chloro(2-methylphenyl)magnesium, Chloro-o-tolylmagnesium[3]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 33872-80-9 | [1][4][5] |

| Molecular Formula | C₇H₇ClMg | [3][4][5] |

| Molecular Weight | 150.89 g/mol | [4][5] |

| Appearance | Brown to dark brown liquid solution | [1][3][5] |

| Typical Solvents | Tetrahydrofuran (THF), THF/Toluene mixtures | [7] |

| Density | ~0.96 g/mL at 20-25 °C | [3][4] |

| Boiling Point | Governed by the solvent (e.g., ~66 °C for THF) | [3] |

| Flash Point | Approximately -16 °C (-2 °F) | [3][4][7] |

| Stability | Air, moisture, and light sensitive; reacts violently with water |

Physical State and Solvent Effects

o-Tolylmagnesium chloride is commercially available as a brown or dark-brown solution, typically in tetrahydrofuran (THF) or a mixture of THF and toluene.[1][5] The choice of an ether-based solvent like THF is critical. Ethereal solvents solvate the magnesium center, forming a stable coordination complex that keeps the reagent in solution and maintains its reactivity. In non-coordinating solvents such as hydrocarbons, Grignard reagents are generally insoluble and far less reactive.[8]

It is common for solutions of Grignard reagents to appear turbid or contain a precipitate.[9] This is often due to the Schlenk equilibrium, where the reagent exists as a mixture of the parent organomagnesium halide (RMgX) and the corresponding diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). Changes in temperature can shift this equilibrium, leading to the precipitation of less soluble components without significantly compromising the reagent's overall utility.

Thermal Properties and Hazards

The thermal properties of o-tolylmagnesium chloride solutions are dominated by the solvent. The boiling point is typically that of the solvent, such as 66 °C for THF.[3] A critical safety parameter is its extremely low flash point of approximately -16 °C, which classifies it as a highly flammable liquid.[3][4][7] This necessitates strict exclusion of ignition sources during handling and storage.

Chemical Reactivity and Stability

Reactivity Profile

The primary value of o-tolylmagnesium chloride lies in its potent nucleophilicity. It readily attacks a wide range of electrophilic functional groups to form new chemical bonds. Key reactions include:

-

Reaction with Carbonyls: It adds to aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and ketones, respectively.[1]

-

Ring-Opening Reactions: It can open strained rings like epoxides.

-

Nucleophilic Substitution: It can displace leaving groups in certain substitution reactions.

Stability and Incompatibilities

o-Tolylmagnesium chloride is a highly reactive and sensitive compound. Its primary incompatibilities are:

-

Water and Protic Solvents: It reacts violently and exothermically with water, alcohols, and other protic sources to protonate the carbanion, yielding toluene and magnesium hydroxychloride. This reactivity underscores the need for strictly anhydrous conditions during its synthesis and use.

-

Air (Oxygen and Carbon Dioxide): It is sensitive to air. Oxygen can oxidize the reagent, while carbon dioxide reacts with it to form the corresponding carboxylic acid upon workup.

-

Peroxide Formation: The THF solvent used for Grignard reagents can form explosive peroxides upon exposure to air and light. This is a significant safety hazard, and solvents must be tested for peroxides before use in synthesis.

Caption: Key reactivity pathways of o-tolylmagnesium chloride.

Protocol for Preparation and Handling

The synthesis of Grignard reagents is a standard procedure in organic chemistry, but it requires meticulous attention to detail to ensure success and safety.

Critical Safety Precautions

-

Hazard Profile: o-Tolylmagnesium chloride solutions are highly flammable, corrosive, and react violently with water.[6] They cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Handling: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (e.g., dry nitrogen or argon).[8]

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[4]

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a dry powder (ABC) extinguisher nearby. NEVER use a water or carbon dioxide extinguisher on a Grignard reagent fire.

Experimental Protocol: Synthesis of o-Tolylmagnesium Chloride

This protocol describes a typical laboratory-scale synthesis from o-chlorotoluene.

Materials and Equipment:

-

Three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel (all oven-dried).

-

Magnesium turnings.

-

o-Chlorotoluene (anhydrous).

-

Anhydrous tetrahydrofuran (THF).

-

Initiator (e.g., iodine crystal, 1,2-dibromoethane).

-

Inert gas supply (nitrogen or argon) with a bubbler.

-

Magnetic stirrer and heating mantle.

Methodology:

-

Apparatus Setup: Assemble the dry glassware. The flask is charged with magnesium turnings (1.2 equivalents). The entire apparatus is flame-dried under vacuum and backfilled with inert gas. This step is crucial to remove any adsorbed moisture from the glass surfaces.

-

Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

-

Initiation (The Critical Step): Add a small portion (~5-10%) of the total o-chlorotoluene to the flask along with a single crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or an exotherm is observed.

-

Controlled Addition: Once initiated, dilute the remaining o-chlorotoluene with anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic; external heating may not be necessary initially but can be applied later to ensure the reaction goes to completion.

-

Completion and Storage: After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark brown solution is the o-tolylmagnesium chloride reagent. Allow it to cool to room temperature. The solution should be cannulated into a dry, inert-atmosphere-flushed storage vessel for future use.

Caption: Workflow for the synthesis of o-tolylmagnesium chloride.

Conclusion

o-Tolylmagnesium chloride is a powerful and versatile Grignard reagent with well-defined, albeit sensitive, physical and chemical properties. Its utility in organic synthesis is predicated on its strong nucleophilicity, which is maintained by using anhydrous ethereal solvents. A thorough understanding of its properties, particularly its high reactivity towards air and moisture and its flammability, is paramount for its safe and effective application in the laboratory. By adhering to strict anhydrous and inert-atmosphere techniques, researchers can reliably harness the synthetic power of this important organometallic compound.

References

- O-Tolylmagnesium Chloride丨CAS 33872-80-9. (n.d.). LEAPChem.

- O-Tolylmagnesium chloride. (2024). ChemBK.

- O-Tolyl Magnesium Chloride. (n.d.). ChemPoint.com.

- o-Tolylmagnesium Chloride Solution. (n.d.). American Elements.

- SAFETY DATA SHEET: o-Tolylmagnesium chloride, 1.4M (22 wt.%) solution in THF/touene. (2024). Fisher Scientific.

- SAFETY DATA SHEET: o-Tolylmagnesium chloride, 1.4M (22 wt.%) solution in THF/touene. (2025). Fisher Scientific.

- O-TOLYLMAGNESIUM CHLORIDE Chemical Properties. (n.d.). ChemicalBook.

- O-TOLYLMAGNESIUM CHLORIDE CAS 33872-80-9 wiki. (n.d.). Guidechem.

- Chemical Safety Data Sheet MSDS / SDS - O-TOLYLMAGNESIUM CHLORIDE. (n.d.). ChemicalBook.

- o-Tolylmagnesium chloride | C7H7ClMg | CID 118563. (n.d.). PubChem.

- o-Tolylmagnesium chloride solution, 1.0 M in THF. (n.d.). Sigma-Aldrich.

- O-TOLYLMAGNESIUM CHLORIDE Chemical Properties. (n.d.). LookChem.

- SAFETY DATA SHEET: p-Tolylmagnesium chloride. (2022). Fisher Scientific.

- n-BUTYLMAGNESIUM CHLORIDE IN METHYLCYCLOHEXANE. (n.d.). Organic Syntheses Procedure.

- Aryl chloride-cyclic ether grignard reagents. (1960). Google Patents.

- p-Tolylmagnesium chloride, 2M (31 wt.%) solution in THF, AcroSeal™. (n.d.). Thermo Scientific Chemicals.

Sources

- 1. leapchem.com [leapchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. chempoint.com [chempoint.com]

- 6. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 [amp.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 382728000 [thermofisher.com]

handling and storage of ethereal o-Tolylmagnesium chloride solutions

An In-depth Technical Guide to the Handling and Storage of Ethereal o-Tolylmagnesium Chloride Solutions

Abstract

o-Tolylmagnesium chloride (CH₃C₆H₄MgCl) is a highly valuable organometallic compound, specifically a Grignard reagent, pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] As with all Grignard reagents, its utility is intrinsically linked to its high reactivity, which necessitates stringent, non-negotiable protocols for its handling and storage.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounded in the fundamental chemical principles that govern the stability and reactivity of ethereal o-Tolylmagnesium chloride solutions. The focus is not merely on procedural steps but on the causality behind them, ensuring a self-validating system of laboratory practice.

Core Principles: Understanding the Inherent Reactivity

The efficacy and safety of using o-Tolylmagnesium chloride are predicated on a deep understanding of its chemical nature. The molecule's reactivity stems from the highly polar covalent bond between the nucleophilic carbon of the tolyl group and the electropositive magnesium atom.[3] This polarity dictates its behavior and informs every aspect of its handling.

1.1. Extreme Sensitivity to Protic Agents

Grignard reagents are powerful bases. They react vigorously and exothermically with protic substances, including water, alcohols, and even atmospheric moisture.[3] This protonolysis reaction is irreversible and instantly destroys the reagent, forming toluene and magnesium salts. The absolute exclusion of water is therefore the foremost requirement for any procedure involving this reagent.[4]

1.2. Atmospheric Reactivity: Oxygen and Carbon Dioxide

Exposure to atmospheric oxygen leads to rapid oxidation of the Grignard reagent, reducing its effective concentration and forming magnesium alkoxide species. Carbon dioxide also readily reacts to form the corresponding carboxylate after an acidic workup. These side reactions not only consume the active reagent but can also complicate reaction workups and product purification. Therefore, maintaining a strictly inert atmosphere is critical.[5]

1.3. The Role of Ethereal Solvents and the Schlenk Equilibrium

o-Tolylmagnesium chloride is almost exclusively supplied and used in ethereal solvents, typically tetrahydrofuran (THF) or a mixture of THF and toluene.[6] These solvents are not merely carriers; they are essential for the stability of the reagent.[7] The Lewis basic oxygen atoms of the ether molecules coordinate to the Lewis acidic magnesium center, forming a stabilizing complex.[3]

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[5][8]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide. The coordinating ether solvent is crucial for solvating and stabilizing these various magnesium species.[7]

Physicochemical and Hazard Profile

A clear understanding of the reagent's properties is fundamental to its safe use.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇ClMg | [9] |

| Molecular Weight | 150.89 g/mol | [9] |

| Appearance | Brown to dark brown liquid solution | [6][10] |

| Common Solvents | 1.0 M in THF; 1.4 M in THF/Toluene | [6] |

| Density | ~0.956 - 0.96 g/mL at 20-25 °C | [6] |

| Flash Point | -18.9 °C (-2 °F) | [6] |

Hazard Summary:

| Hazard Category | Description | GHS Classification | Source(s) |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source. | H225 | [11] |

| Reactivity | Reacts violently with water. May form explosive peroxides upon prolonged storage due to the ether solvent. | - | |

| Corrosivity | Causes severe skin burns and eye damage upon contact. | H314 | [9] |

| Health Hazards | May cause respiratory irritation. May be fatal if swallowed and enters airways. | H335, H304 |

Long-Term Storage: Ensuring Reagent Integrity

Proper storage is the first line of defense in maintaining the reagent's potency and ensuring laboratory safety. Grignard reagents are not indefinitely stable and should be used as soon as possible after preparation or receipt.[2]

3.1. Primary Containment

Commercial solutions are typically supplied in specialized containers, such as AcroSeal™ or Sure/Seal™ bottles, which are designed for the storage and dispensing of air-sensitive reagents.[12] These bottles feature a resealable septum under a protective screw cap, allowing for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.

3.2. Storage Environment

-

Atmosphere: Containers must be stored under a dry, inert atmosphere, such as argon or nitrogen. Argon is often preferred as it is denser than air and provides a more effective blanket.

-

Temperature: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from heat, sparks, open flames, and other ignition sources. While refrigeration is sometimes used for short-term storage, it should be done with caution in spark-proof refrigerators to avoid potential ignition of flammable vapors.[14]

-

Light Sensitivity: Protect containers from direct sunlight and other sources of light, which can accelerate decomposition.

-

Peroxide Formation: The ethereal solvent (THF) can form explosive peroxides upon prolonged storage, especially if exposed to air. Containers should be dated upon receipt and opening. If peroxide formation is suspected (e.g., presence of crystals, or after prolonged/improper storage), the container should not be opened and expert assistance should be sought for disposal.

Safe Handling and Transfer Protocols

All manipulations involving o-Tolylmagnesium chloride must be performed using established air-free techniques, either in a glovebox or on a Schlenk line.[15]

4.1. Essential Preparatory Steps

-

Glassware: All glassware must be scrupulously cleaned and dried in an oven (e.g., at 120°C overnight) to remove adsorbed moisture.[16] Immediately before use, the assembled apparatus should be flame-dried under vacuum or a strong flow of inert gas to remove the last traces of water.

-

Inert Atmosphere: The entire apparatus must be purged with a dry, inert gas (argon or nitrogen). This is typically achieved by performing at least three vacuum/inert gas backfill cycles using a Schlenk line.[15]

4.2. Protocol: Syringe Transfer (<50 mL)

This method is suitable for transferring smaller volumes of the reagent.[17]

-

Preparation: Select a clean, dry, gas-tight syringe with a Luer-lock needle of appropriate length.

-

Inerting the Syringe: Flush the syringe with dry inert gas 3-5 times by drawing gas from the Schlenk line and expelling it.

-

Pressurizing the Source: Secure the Sure/Seal™ bottle. Puncture the septum with a needle connected to a gas bubbler to vent excess pressure. Puncture the septum with a second needle connected to the inert gas line and introduce a slight positive pressure (3-5 psi) of inert gas.[17]

-

Withdrawal: Insert the flushed syringe needle through the septum into the solution. The positive pressure in the bottle will slowly and automatically fill the syringe. Do not pull back on the plunger, as this can cause leaks and introduce air.[12]

-

Volume Adjustment: Withdraw slightly more reagent than needed. Retract the needle tip into the headspace of the bottle and gently push the plunger to expel any gas bubbles and the excess reagent back into the bottle.

-

Transfer: Withdraw the syringe and quickly insert the needle into the septum of the receiving flask, injecting the reagent against a gentle counterflow of inert gas.

-

Cleaning: Immediately quench the residual reagent in the syringe as per the disposal protocol (Section 5.3) and clean the syringe thoroughly.[12]

Caption: Workflow for syringe transfer of air-sensitive reagents.

4.3. Protocol: Cannula Transfer (>50 mL)

For larger volumes, a double-tipped needle (cannula) transfer is the preferred and safer method.[18]

-

Preparation: Ensure both the source bottle and the receiving flask are secured and connected to a Schlenk line under a positive pressure of inert gas.

-

Cannula Insertion: Puncture the septum of the source bottle with one end of the cannula, keeping the tip in the headspace above the liquid. Puncture the septum of the receiving flask with the other end.

-

Inerting the Cannula: Briefly lower the cannula tip in the receiving flask and increase the gas flow to that flask to back-flush the cannula with inert gas.

-

Initiating Transfer: Lower the cannula tip into the reagent solution in the source bottle. Slightly increase the inert gas pressure in the source bottle (or slightly reduce it in the receiving flask by venting through a bubbler) to initiate the liquid transfer.[18]

-

Controlling Flow: The flow rate can be controlled by adjusting the pressure differential between the two vessels.

-

Stopping Transfer: To stop the flow, simply raise the cannula tip out of the liquid in the source bottle.

-

Completion: Once the transfer is complete, remove the cannula from both vessels and immediately clean it.[18]

Caption: Workflow for cannula transfer using pressure differential.

Emergency Procedures and Deactivation

5.1. Spill Management

-

Immediate Action: Evacuate all non-essential personnel and eliminate ALL sources of ignition (open flames, sparks, hot surfaces). Ensure adequate ventilation, preferably within a chemical fume hood.

-

Containment: Cover the spill with a generous amount of an inert, dry absorbent material such as dry sand, vermiculite, or diatomaceous earth.

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a dry, sealable container.

-

Decontamination: The spill area should be decontaminated after the material is removed.

-

Prohibited Materials: NEVER use water or combustible absorbents (like paper towels or sawdust) to clean a Grignard reagent spill.

5.2. Fire Response

-

Extinguishing Media: In case of fire, use a Class D fire extinguisher, dry chemical powder, dry sand, or carbon dioxide.

-

Prohibited Media: DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. The reagent reacts violently with water, which will exacerbate the fire.

5.3. Deactivation and Disposal of Waste

Unused or waste Grignard reagent must be quenched before disposal.

-

Preparation: In a separate flask equipped with a stirrer and under an inert atmosphere, place a non-polar solvent such as toluene. Cool the flask in an ice bath.

-

Slow Addition: Slowly and dropwise, add the o-Tolylmagnesium chloride solution to the stirred, cooled solvent.

-

Quenching: While maintaining cooling and stirring, slowly add a proton source, such as isopropanol or ethanol, to the diluted mixture to safely neutralize the reactive Grignard reagent.[2] The reaction is exothermic and may produce flammable hydrogen gas, requiring proper ventilation.

-

Final Disposal: Once the reaction has ceased, the resulting mixture can be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

Ethereal solutions of o-Tolylmagnesium chloride are powerful synthetic tools, but their reactivity demands rigorous adherence to established safety and handling protocols. The core principles of maintaining a completely anhydrous and inert environment are not merely recommendations but absolute prerequisites for success and safety. By understanding the chemical causality behind each procedural step—from storage under argon to the mechanics of a cannula transfer—researchers can ensure reagent integrity, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

-

MilliporeSigma. (n.d.). Transferring Air-Sensitive Reagents. Retrieved from sigma-aldrich.com[17]

-

Wikipedia. (2023). Air-free technique. Retrieved from en.wikipedia.org[15]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - o-Tolylmagnesium chloride, 1.4M (22 wt.%) solution in THF/touene. Retrieved from fishersci.com

-

Guidechem. (n.d.). O-TOLYLMAGNESIUM CHLORIDE 33872-80-9 wiki. Retrieved from guidechem.com[19]

-

JoVE. (2021). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. Retrieved from jove.com[16]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - o-Tolylmagnesium chloride, 1.4M (22 wt.%) solution in THF/touene. Retrieved from fishersci.com

-

Sigma-Aldrich. (n.d.). o-Tolylmagnesium chloride 1.0M tetrahydrofuran 33872-80-9. Retrieved from sigmaaldrich.com

-

American Chemical Society. (n.d.). The Grignard Reagents | Organometallics. ACS Publications. Retrieved from pubs.acs.org[5]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from chemistryviews.org[18]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from pitt.edu[12]

-

Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from sciencemadness.org[2]

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - O-TOLYLMAGNESIUM CHLORIDE. Retrieved from chemicalbook.com[13]

-

Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?. Retrieved from study.com[7]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from en.wikipedia.org[3]

-

American Elements. (n.d.). o-Tolylmagnesium Chloride Solution. Retrieved from americanelements.com[20]

-

National Center for Biotechnology Information. (n.d.). o-Tolylmagnesium chloride | C7H7ClMg | CID 118563. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov[9]

-

American Chemical Society. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from pubs.acs.org[8]

-

National Center for Biotechnology Information. (2011). Chemical bonding and the equilibrium composition of Grignard reagents in ethereal solutions. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov[21]

-

ChemicalBook. (n.d.). O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9. Retrieved from chemicalbook.com[6]

-

Fisher Scientific. (2022). SAFETY DATA SHEET - p-Tolylmagnesium chloride. Retrieved from fishersci.com

-

Reddit. (2021). Overnight Storage of Freshly Prepared Grignard : r/chemistry. Retrieved from reddit.com[14]

-

Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?. Retrieved from quora.com[4]

-

Santa Cruz Biotechnology. (n.d.). o-Tolylmagnesium chloride solution | CAS 33872-80-9. Retrieved from scbt.com[22]

-

LEAPChem. (n.d.). O-Tolylmagnesium Chloride丨CAS 33872-80-9. Retrieved from leapchem.com[1]

-

TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved from tcichemicals.com[23]

-

ChemicalBook. (n.d.). O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9. Retrieved from chemicalbook.com[11]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 [amp.chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 382728000 [thermofisher.com]

- 11. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [amp.chemicalbook.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. reddit.com [reddit.com]

- 15. Air-free technique - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. research.unl.edu [research.unl.edu]

- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 19. Page loading... [guidechem.com]

- 20. americanelements.com [americanelements.com]

- 21. Chemical bonding and the equilibrium composition of Grignard reagents in ethereal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scbt.com [scbt.com]

- 23. tcichemicals.com [tcichemicals.com]

The Solubility of o-Tolylmagnesium Chloride in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of o-tolylmagnesium chloride in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize Grignard reagents in their synthetic workflows. The guide moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern solubility, practical considerations for handling these sensitive reagents, and a detailed protocol for the experimental determination of solubility. A central focus is placed on the Schlenk equilibrium and its dependence on the solvent environment and temperature, which are critical factors in understanding the behavior of o-tolylmagnesium chloride in solution.

Introduction: The Practical Importance of Understanding Grignard Reagent Solubility

Grignard reagents are among the most versatile and widely used organometallic compounds in organic synthesis. Their utility in forming carbon-carbon bonds is unparalleled, enabling the construction of complex molecular architectures. o-Tolylmagnesium chloride, an aryl Grignard reagent, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals.

The success of any reaction involving a Grignard reagent is intrinsically linked to its solubility and stability in the chosen solvent. A thorough understanding of these properties is not merely academic; it is a prerequisite for reproducible and scalable synthetic processes. Issues such as reagent precipitation, localized concentration gradients, and the presence of insoluble byproducts can lead to unpredictable reaction outcomes, reduced yields, and purification challenges.

This guide provides a detailed examination of the factors influencing the solubility of o-tolylmagnesium chloride, with a particular focus on ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O), which are commonly employed for Grignard reactions. We will delve into the theoretical underpinnings of Grignard reagent solutions and provide practical, actionable protocols for the modern synthetic chemist.

The Chemistry of o-Tolylmagnesium Chloride in Solution: The Schlenk Equilibrium

Grignard reagents in solution are not simple monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk.[1] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium or diarylmagnesium species and a magnesium dihalide.[1]

For o-tolylmagnesium chloride, the equilibrium can be represented as follows:

2 o-TolylMgCl ⇌ (o-Tolyl)₂Mg + MgCl₂

The position of this equilibrium is highly dependent on several factors:

-

The Solvent: The nature of the organic solvent plays a pivotal role. Ethereal solvents like THF and diethyl ether are Lewis bases that coordinate to the magnesium center.[1] This solvation stabilizes the various magnesium species in solution. THF, being a more polar and stronger Lewis base than diethyl ether, generally favors the disproportionation to the diorganomagnesium and magnesium dihalide species.[2]

-

Temperature: Temperature can influence the position of the Schlenk equilibrium, although the effects can be complex and are not always linear. Generally, changes in temperature can affect both the solubility of the individual species and the equilibrium constant itself.

-

Concentration: At higher concentrations, Grignard reagents have a greater tendency to form dimers and higher oligomers, further complicating the solution's composition.[1]

-

The Nature of the Organic Group and Halide: The steric and electronic properties of the aryl group and the nature of the halide also influence the equilibrium.

The solubility of o-tolylmagnesium chloride is therefore not just the solubility of a single compound, but the solubility of a mixture of dynamically interconverting species.

Caption: Experimental Workflow for Determining the Solubility of o-Tolylmagnesium Chloride.

Practical Implications and Recommendations

-